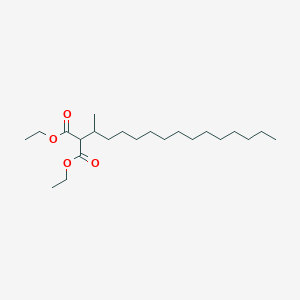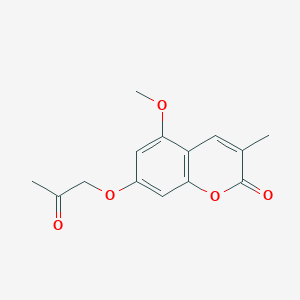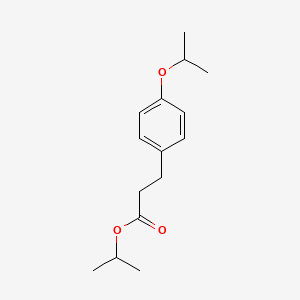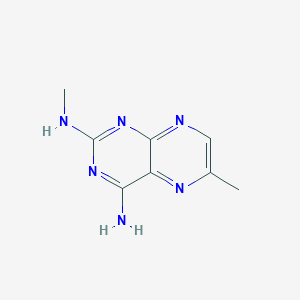
N~2~,6-Dimethylpteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,6-Dimethylpteridine-2,4-diamine is a chemical compound with a unique structure that includes a pteridine ring substituted with two methyl groups at positions 2 and 6, and two amino groups at positions 2 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpteridine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylpyrimidine with suitable amines. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N2,6-Dimethylpteridine-2,4-diamine may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,6-Dimethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pteridine oxides, while substitution reactions can produce various substituted pteridines .
Aplicaciones Científicas De Investigación
N~2~,6-Dimethylpteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N2,6-Dimethylpteridine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The pteridine ring structure allows for interactions with nucleic acids and proteins, potentially affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar in structure but lacks the amino groups.
2,4-Diaminopteridine: Similar but without the methyl groups at positions 2 and 6.
4,6-Dimethyl-2-pyrimidinamine: Similar but with a different ring structure.
Uniqueness
N~2~,6-Dimethylpteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
200127-57-7 |
|---|---|
Fórmula molecular |
C8H10N6 |
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
2-N,6-dimethylpteridine-2,4-diamine |
InChI |
InChI=1S/C8H10N6/c1-4-3-11-7-5(12-4)6(9)13-8(10-2)14-7/h3H,1-2H3,(H3,9,10,11,13,14) |
Clave InChI |
CZHCEBJJRSLYAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)C(=NC(=N2)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
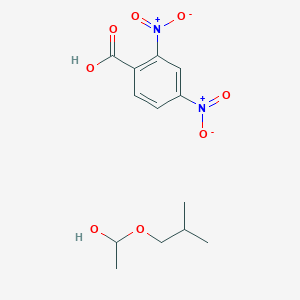

![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)



